molecular formula C9H8N4O B8528486 4-(3-Amino-[1,2,4]triazin-5-yl)-phenol

4-(3-Amino-[1,2,4]triazin-5-yl)-phenol

Cat. No.: B8528486
M. Wt: 188.19 g/mol
InChI Key: BHIJVNXFXURUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-[1,2,4]triazin-5-yl)-phenol is a high-purity chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Compounds featuring the 1,2,4-triazine scaffold are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Research into analogous triazine and fused triazole-triazine structures has shown potential for various applications, including serving as antimicrobial agents and as receptor antagonists in pharmacological studies . The structure-activity relationships (SAR) of these heterocyclic compounds indicate that modifications to the core structure can profoundly influence their biological activity and selectivity, making them valuable tools in hit-to-lead optimization campaigns . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in exploratory biological screening. Handle this material with care, following all appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazin-5-yl)phenol

InChI

InChI=1S/C9H8N4O/c10-9-12-8(5-11-13-9)6-1-3-7(14)4-2-6/h1-5,14H,(H2,10,12,13)

InChI Key

BHIJVNXFXURUSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)O

Origin of Product

United States

Synthetic Methodologies for 4 3 Amino 1 2 3 Triazin 5 Yl Phenol and Analogues

Strategies for the Construction of the 1,2,4-Triazine (B1199460) Ring System

The formation of the 1,2,4-triazine ring is the cornerstone of the synthesis. The most common and direct method for preparing 3,5-disubstituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an amidrazone or a related derivative. researchgate.net For the target compound, this involves the reaction between an α-ketoaldehyde and aminoguanidine.

A prevalent strategy is the reaction of an arylglyoxal (an α-ketoaldehyde) with aminoguanidine. nih.gov This reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the final 3-amino-1,2,4-triazine ring system. This approach is highly effective for installing an amino group at the C3 position of the triazine.

Alternative, though less direct for this specific target, methods for 1,2,4-triazine ring construction include:

Bamberger Triazine Synthesis : This classic method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization to form a benzotriazine. wikipedia.orgchemeurope.com While effective for fused systems, it is not directly applicable for the synthesis of the non-fused target compound.

Cyclization of α-ketoacylhydrazones : The cyclization of α-ketoacylhydrazones with ammonia or ammonium acetate can produce trialkyl-1,2,4-triazines. However, this method can lead to isomeric mixtures if the starting dicarbonyl compound is unsymmetrical. clockss.org

The condensation of a 1,2-dicarbonyl compound with aminoguanidine remains the most regioselective and widely used method for constructing the 3-amino-5-aryl-1,2,4-triazine scaffold. nih.gov

Regioselective Introduction of Amino and Phenolic Substituents onto the Triazine Core

Achieving the correct substitution pattern—an amino group at position 3 and a 4-hydroxyphenyl group at position 5—is critical. The most efficient strategy to ensure this regioselectivity is through the careful selection of precursors that already contain the desired functionalities, thereby building the ring with the substituents in their final positions.

The primary regioselective route involves the reaction of (4-hydroxyphenyl)glyoxal with aminoguanidine . nih.govprepchem.com

The (4-hydroxyphenyl)glyoxal serves as the 1,2-dicarbonyl precursor. Its aryl group directly becomes the C5 substituent on the triazine ring.

Aminoguanidine provides the N1, N2, and N4 atoms of the ring, as well as the C3 atom with its attached amino group.

The reaction mechanism inherently directs the formation of the desired isomer. The initial nucleophilic attack of the terminal nitrogen of aminoguanidine on one of the carbonyl groups of the glyoxal, followed by cyclization, leads specifically to the 3-amino-5-(4-hydroxyphenyl)-1,2,4-triazine structure. This method avoids the formation of other isomers, which could be a significant problem in multi-step approaches involving substitution on a pre-formed triazine ring. clockss.org

Alternative strategies, such as starting with a 3,5-dichloro-1,2,4-triazine and performing sequential nucleophilic aromatic substitutions, are more complex. Such an approach would require careful control of reaction conditions to selectively replace one chlorine atom with an amino group and the other with a protected phenol (B47542), presenting significant challenges in regioselectivity. Therefore, the convergent synthesis from tailored precursors is the superior method.

Synthesis of Key Precursors and Intermediates for Amino-Triazinyl-Phenol Derivatives

The success of the synthesis hinges on the availability of two key precursors: (4-hydroxyphenyl)glyoxal and aminoguanidine.

Synthesis of (4-hydroxyphenyl)glyoxal

(4-Hydroxyphenyl)glyoxal is not commonly available commercially and must be synthesized. The most established method is the oxidation of 4-hydroxyacetophenone. prepchem.comscielo.org.za Selenium dioxide (SeO₂) is the most frequently used oxidizing agent for this transformation. orgsyn.org The reaction is typically carried out in a solvent such as aqueous dioxane under reflux conditions. prepchem.comorgsyn.org

The reaction proceeds by oxidizing the methyl group of the acetophenone to an aldehyde, forming the α-ketoaldehyde structure. The product is often isolated as a hydrate, which can be used directly or dehydrated if necessary. prepchem.com

Table 1: Synthesis of (4-Hydroxyphenyl)glyoxal via Oxidation
Starting MaterialOxidizing AgentSolventConditionsYieldReference
4-HydroxyacetophenoneSeO₂Dioxane / H₂O80°C, 18 hours~35% (as hydrate) prepchem.com
Acetophenone (for Phenylglyoxal)SeO₂Dioxane / H₂OReflux, 4 hours69-72% orgsyn.org

Aminoguanidine

Aminoguanidine is a commercially available reagent, typically supplied as its bicarbonate or hydrochloride salt. It is a stable compound that serves as a versatile building block in the synthesis of various nitrogen-containing heterocycles, including 3-amino-1,2,4-triazines. nih.govorganic-chemistry.org In the cyclization reaction, the aminoguanidine salt is typically used directly, often under slightly acidic or neutral conditions to liberate the free base in situ.

Optimization of Reaction Conditions for Enhanced Yield and Purity of the Amino-Triazinyl-Phenol Scaffold

Optimizing the condensation reaction between (4-hydroxyphenyl)glyoxal and aminoguanidine is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include solvent, temperature, pH, and reaction time.

Solvent : The choice of solvent affects the solubility of the reactants and the reaction rate. Protic solvents like ethanol, methanol, or aqueous mixtures are commonly employed to facilitate the dissolution of the aminoguanidine salt and the glyoxal. scielo.org.za

Temperature : The reaction can often be performed at room temperature, but gentle heating can significantly accelerate the rate of cyclization. scielo.org.za However, excessive heat should be avoided to prevent the degradation of the reactants or products. Microwave-assisted heating has been shown to dramatically reduce reaction times. chim.it

pH : The pH of the reaction medium is critical. The reaction is typically favored under neutral to slightly acidic conditions. A kinetic study of the reaction between aminoguanidine and various α-oxoaldehydes under physiological conditions (pH 7.4, 37°C) demonstrated that the reaction proceeds efficiently, indicating that harsh acidic or basic conditions are not required. nih.gov The use of aminoguanidine salts can help maintain an appropriate pH.

Reaction Time : Reaction times can vary from a few hours to overnight under conventional heating. researchgate.net Monitoring the reaction progress by techniques such as Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint and prevent the formation of byproducts.

Table 2: Optimization Parameters in Triazine Synthesis
ParameterConditionEffect on ReactionReference
HeatingConventional vs. MicrowaveMicrowave heating reduces reaction time from hours to minutes and can improve yields. nih.gov
CatalystAcid or BaseSlightly acidic conditions often favor the condensation and cyclization steps. nih.gov
SolventProtic (e.g., Ethanol) vs. Aprotic (e.g., THF, DMF)Protic solvents are common for dissolving reactants; solvent-free conditions under microwave irradiation are also highly effective. chim.it

Modern Synthetic Techniques Applicable to Amino-Triazinyl-Phenol Derivatives (e.g., Microwave-Assisted Synthesis, Sonochemical Protocols)

Modern synthetic methods offer significant advantages over classical techniques, primarily by enhancing reaction rates, improving yields, and promoting environmentally friendly ("green") chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid synthesis of heterocyclic compounds, including 1,2,4-triazines. youtube.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating. nih.gov

Key advantages include:

Rapid Reaction Times : Reactions that take several hours with conventional heating can often be completed in minutes. nih.govnih.gov

Higher Yields : The rapid heating minimizes the formation of side products, often leading to cleaner reactions and higher isolated yields. mdpi.com

Solvent-Free Conditions : Many microwave-assisted reactions can be performed without a solvent, which reduces waste and simplifies purification. chim.it

For the synthesis of 4-(3-Amino- ijsssr.comresearchgate.netnih.govtriazin-5-yl)-phenol, a microwave-assisted condensation of (4-hydroxyphenyl)glyoxal and aminoguanidine could be performed in a sealed vessel, likely leading to a high yield of the pure product in a significantly shorter time frame compared to conventional refluxing.

Sonochemical Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. ijsssr.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. nih.govnih.gov

Benefits of sonochemical synthesis include:

Enhanced Reaction Rates : Ultrasound can increase reaction rates and yields for the synthesis of various heterocycles. ijsssr.com

Milder Conditions : Reactions can often be conducted at lower bulk temperatures than required by conventional heating. mdpi.com

Improved Mass Transfer : The physical effects of cavitation improve mixing and mass transfer, which is particularly useful in heterogeneous reactions. nih.gov

The synthesis of triazine derivatives has been successfully achieved using ultrasonic irradiation, often resulting in better yields and shorter reaction times compared to traditional methods. mdpi.com This technique could be readily applied to the synthesis of the target amino-triazinyl-phenol.

Table 3: Comparison of Conventional and Modern Synthetic Techniques for Heterocycle Synthesis
TechniqueTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional HeatingHours to DaysModerate to GoodWell-established, simple equipment nih.gov
Microwave-AssistedMinutesGood to ExcellentRapid, high efficiency, improved yields, scalable nih.govyoutube.com
SonochemistryMinutes to HoursGood to ExcellentMilder conditions, energy-efficient, green approach nih.govmdpi.com

Structural Characterization and Advanced Analysis of Amino Triazinyl Phenol Derivatives

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 4-(3-Amino- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol, ¹H and ¹³C NMR spectra would reveal characteristic signals corresponding to the distinct chemical environments of the nuclei in the triazine and phenol (B47542) rings.

¹H NMR: The proton spectrum is expected to show a singlet for the C6-H proton on the triazine ring, typically in the downfield aromatic region. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The amino (-NH₂) protons would also likely present as a broad singlet. The four protons of the para-substituted phenol ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets due to the symmetry of the ring.

¹³C NMR: The carbon spectrum would display signals for all nine carbon atoms in the molecule. The carbons of the triazine ring (C3, C5, and C6) are expected to resonate at significantly different chemical shifts due to the influence of the adjacent nitrogen atoms and substituents. The C3 and C5 carbons, being attached to the amino group and the phenol ring respectively, would appear further downfield compared to the C6 carbon. The phenolic carbons would show four distinct signals, with the carbon atom attached to the hydroxyl group (C4') and the carbon linked to the triazine ring (C1') being the most deshielded.

Interactive Data Table: Predicted NMR Data for 4-(3-Amino- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~9.0 - 9.5SingletC6-H (Triazine)
¹H~9.5 - 10.5Broad SingletOH (Phenol)
¹H~7.8 - 8.2DoubletH2'/H6' (Phenol)
¹H~6.8 - 7.2DoubletH3'/H5' (Phenol)
¹H~5.5 - 6.5Broad SingletNH₂
¹³C~160 - 165SingletC3 (Triazine)
¹³C~155 - 160SingletC5 (Triazine)
¹³C~145 - 150SingletC6 (Triazine)
¹³C~158 - 162SingletC4' (Phenol, C-OH)
¹³C~130 - 135SingletC2'/C6' (Phenol)
¹³C~120 - 125SingletC1' (Phenol, C-Triazine)
¹³C~115 - 120SingletC3'/C5' (Phenol)

Note: The predicted chemical shifts are estimates based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of 4-(3-Amino- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol would be characterized by several key absorption bands. vscht.cz The presence of both a phenol and an amino group would result in distinct stretching vibrations in the high-frequency region. okstate.edulibretexts.org

N-H Stretching: The amino group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

O-H Stretching: The phenolic hydroxyl group (-OH) exhibits a broad absorption band in the 3200-3600 cm⁻¹ range, with the broadening resulting from hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of both aromatic rings would produce a series of sharp bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

C-O Stretching: The phenolic C-O bond would give rise to a strong absorption band in the 1200-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of 4-(3-Amino- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the molecular formula.

Solid-State Structural Determination via X-ray Diffraction Analysis

While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 4-(3-Amino- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol is not publicly available, analysis of closely related structures, such as complexes of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) and other 5-aryl-1,2,4-triazine derivatives, allows for a detailed prediction of its solid-state characteristics. mdpi.commdpi.com

The molecule is expected to be largely planar, although a significant dihedral angle between the triazine and phenol rings may exist to minimize steric strain. redalyc.org This angle is a critical parameter influencing the degree of electronic conjugation between the two ring systems.

Intermolecular Interactions

Interactive Data Table: Predicted Crystallographic and Interaction Parameters

Parameter Predicted Value / Type Description
Crystal SystemMonoclinic or OrthorhombicCommon systems for such organic molecules. growingscience.com
Dihedral Angle (Triazine-Phenol)5° - 40°Angle between the planes of the two rings. redalyc.org
Primary InteractionHydrogen BondingN-H···N, O-H···N interactions. mdpi.com
Secondary Interactionπ-π StackingFace-to-face or offset stacking of aromatic rings.
Key Hydrogen Bond Donors-NH₂, -OH
Key Hydrogen Bond AcceptorsRing Nitrogen Atoms (N1, N2, N4)

Investigation of Tautomerism and Isomeric Forms within the 3-Amino-1,2,4-Triazine System

Tautomerism is a key feature of many heterocyclic systems, including 3-amino-1,2,4-triazines. This compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. This phenomenon is known as amino-imino tautomerism. rsc.org

The two principal tautomeric forms are:

Amino form: 4-(3-Amino - nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol, where the exocyclic nitrogen group exists as an amino (-NH₂) group.

Imino form: 4-(3-Imino -2,3-dihydro- nih.govresearchgate.netreading.ac.uktriazin-5-yl)-phenol, where a proton has migrated from the amino group to a ring nitrogen (e.g., N2), resulting in an exocyclic imine (=NH) and an endocyclic N-H bond.

Computational and experimental studies on related 3-amino-1,2,4-triazine and 1,3,5-triazine (B166579) derivatives have shown that the amino tautomer is generally the more stable and predominant form in both solution and the solid state. nih.govresearchgate.net The aromaticity of the triazine ring is better preserved in the amino form, contributing to its greater thermodynamic stability. While the imino tautomer is higher in energy, its transient existence could be relevant in certain chemical reactions or biological interactions.

Conformational Analysis and Molecular Geometry of Amino-Triazinyl-Phenol Derivatives

The final geometry is a compromise between two opposing factors:

Electronic Effects: Conjugation between the π-systems of the triazine and phenol rings favors a planar conformation (dihedral angle of 0° or 180°), as this maximizes orbital overlap.

Steric Effects: Steric hindrance between the ortho-hydrogens of the phenol ring and the atoms of the triazine ring (specifically the N4 and C6-H) disfavors planarity, pushing the rings to adopt a twisted conformation.

Computational studies, such as those using Density Functional Theory (DFT) on similar bi-aryl heterocyclic systems, are often employed to map the potential energy surface of this rotation. mdpi.com Such analyses typically reveal that the most stable conformation is a non-planar, twisted geometry. For related 1,3,5-triazine derivatives, conformational studies have been performed using dynamic NMR spectroscopy and DFT calculations to understand the rotational barriers and the populations of different conformers. mdpi.com The energy barrier to rotation around the C-C single bond is generally low enough to allow for rapid interconversion between equivalent twisted conformations at room temperature.

Chemical Reactivity and Derivatization Strategies for 4 3 Amino 1 2 3 Triazin 5 Yl Phenol

Functional Group Transformations on the Amino Moiety of the Triazine Ring

The amino group at the 3-position of the 1,2,4-triazine (B1199460) ring is a key site for chemical modifications. researchgate.net Its nucleophilic character allows for a variety of functional group transformations. The presence of the amino group at this position exhibits unique reactivities towards reagents such as carbonitriles, carbonyls, and isothiocyanates. researchgate.netresearchgate.net

Common transformations include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging and may require specific catalysts or conditions.

Formation of Schiff bases: Condensation with aldehydes and ketones.

These reactions are fundamental in the synthesis of a diverse library of derivatives, enabling the exploration of structure-activity relationships. For instance, a library of 3-amino-1,2,4-triazine derivatives was developed as PDK1 inhibitors, showcasing significant antitumor activity. nih.gov

Chemical Modifications Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring is another reactive handle for derivatization. Its acidic proton can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile.

Key modifications at this position include:

Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, is a common method to introduce a variety of alkyl or aryl ether linkages.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

These modifications can significantly alter the lipophilicity and electronic properties of the parent molecule.

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

Both the triazine and the phenol (B47542) rings can undergo substitution reactions, although their reactivity profiles differ significantly.

Phenol Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.org Therefore, electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine water to give polybrominated products. libretexts.org Monohalogenation can be achieved under milder conditions, for example, using bromine in a less polar solvent. mlsu.ac.in

Nitration: Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com The use of stronger nitrating agents can lead to the formation of dinitro or trinitro derivatives. ijcce.ac.irresearchgate.net

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group at the ortho or para position, with the product distribution being temperature-dependent. mlsu.ac.in

Triazine Ring: The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. acs.org The cyano group in 5-cyano-1,2,4-triazines, for example, can be readily displaced by various nucleophiles. researchgate.net While the parent 4-(3-Amino- researchgate.netnih.govresearchgate.nettriazin-5-yl)-phenol does not have an inherent leaving group on the triazine ring other than protons, derivatization to introduce such a group could open up avenues for nucleophilic substitution.

Synthesis of Fused Ring Systems and Polycyclic Heterocycles Containing the Amino-Triazinyl-Phenol Moiety

The 3-amino-1,2,4-triazine moiety is a valuable building block for the construction of fused heterocyclic systems. researchgate.net A variety of synthetic methods are available for the preparation of 1,2,4-triazines fused with other heterocycles. researchgate.net

Strategies for the synthesis of fused systems often involve:

Intramolecular cyclization reactions: Where a suitably functionalized side chain on the triazine or the phenol ring reacts with another part of the molecule to form a new ring.

Cyclocondensation reactions: The reaction of the 3-amino-1,2,4-triazine with bifunctional reagents can lead to the formation of fused ring systems. For example, pyrimido[1,2-b] researchgate.netnih.govresearchgate.nettriazine derivatives have been synthesized from 3-amino-1,2,4-triazine. researchgate.net

The synthesis of pyrazolo[3,4-d] researchgate.netnih.govnih.govtriazines has been achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides followed by cyclization. nih.gov Similarly, various (hetero)arene ring-fused researchgate.netnih.govresearchgate.nettriazines have been synthesized through methods like reductive cyclization of nitrophenylhydrazides. mdpi.com

Generation of Chemically Diverse Analogues with Varied Substituent Patterns (e.g., Alkyl, Aryl, Halogen, Heteroaryl)

The generation of chemically diverse analogues of 4-(3-Amino- researchgate.netnih.govresearchgate.nettriazin-5-yl)-phenol can be achieved by combining the aforementioned derivatization strategies. The introduction of a wide range of substituents allows for the fine-tuning of the molecule's properties.

Substituent Type Potential Introduction Strategy Example Reaction
Alkyl Etherification of the phenolic hydroxyl group.Reaction of the sodium phenoxide with an alkyl halide.
Aryl Suzuki or other cross-coupling reactions if a halogen is introduced on one of the aromatic rings.Palladium-catalyzed coupling of a bromo-substituted derivative with an arylboronic acid. researchgate.net
Halogen Electrophilic halogenation of the phenol ring.Reaction with bromine in a suitable solvent. mlsu.ac.in
Heteroaryl Nucleophilic substitution on a pre-functionalized triazine ring or through cross-coupling reactions.Reaction of a halogenated precursor with a heteroaryl nucleophile.

The synthesis of various 1,3,5-triazine (B166579) analogues with diverse motifs such as aminobenzene sulfonamide, aminoalcohol/phenol, and piperazine (B1678402) has been reported. nih.gov These syntheses often involve a step-by-step nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine starting material. nih.gov

Biological Activity and Pharmacological Investigations of Amino Triazinyl Phenol Analogues

Anticancer Activity Profiling

Analogues of 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol have demonstrated notable potential as anticancer agents. Their activity has been profiled through various in vitro studies, revealing cytotoxic effects against a range of cancer cell lines and inhibition of key oncogenic targets.

In Vitro Cytotoxicity Assessments against Diverse Cancer Cell Lines

The cytotoxic effects of amino-triazinyl-phenol analogues have been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7 and MDA-MB-231), and lung carcinoma (A-549).

One study synthesized a series of triazolotriazine derivatives, which are structurally related to the amino-triazinyl-phenol core, and tested their cytotoxicity. For instance, compound 12g from this series, 4-(3-((Pyridin-4-ylmethyl)amino)- semanticscholar.orgnih.govtriazolo[4,3-b] semanticscholar.orgnih.govtriazin-6-yl)phenol, showed an IC₅₀ value of 3.059 µM against the HepG2 cell line, which was more potent than the standard drug crizotinib (B193316) (IC₅₀ = 5.151 µM) in the same assay. semanticscholar.orgreading.ac.uk In the case of MDA-MB-231 breast cancer cells, analogues 11a and 11f displayed higher activity than their related compounds, with IC₅₀ values of 11.35 and 12.21 µM, respectively. semanticscholar.orgreading.ac.uk The target compounds generally showed moderate cytotoxicity against MCF-7 cancer cells, with IC₅₀ values in the range of 15.5-26.2 μM. semanticscholar.orgreading.ac.uk

Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] semanticscholar.orgnih.govtriazine sulfonamides, a different class of triazine derivatives, also demonstrated significant cytotoxic potential against the HCT 116 colorectal carcinoma cell line, with IC₅₀ values in the range of 0.39–0.6 µM. nih.gov While not direct analogues of 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol, these findings highlight the potent anticancer activity of the broader triazine-containing chemical space.

The following interactive table summarizes the in vitro cytotoxicity data for selected amino-triazinyl-phenol analogues.

CompoundCell LineIC₅₀ (µM)Reference
12g HepG23.059 semanticscholar.orgreading.ac.uk
Crizotinib (standard)HepG25.151 semanticscholar.orgreading.ac.uk
11a MDA-MB-23111.35 semanticscholar.orgreading.ac.uk
11f MDA-MB-23112.21 semanticscholar.orgreading.ac.uk
Various AnaloguesMCF-715.5-26.2 semanticscholar.orgreading.ac.uk
Crizotinib (standard)MCF-76.65 semanticscholar.orgreading.ac.uk
MM130 (related triazine)HCT 1160.39-0.6 nih.gov

Inhibition of Specific Oncogenic Targets

The anticancer activity of these compounds is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

c-Met Kinase: The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is a key target in cancer therapy. A novel series of triazolotriazines, including compound 12g , were evaluated for their c-Met kinase inhibitory activity. Compound 12g emerged as a highly potent c-Met kinase inhibitor with an IC₅₀ value of 0.052 µM. semanticscholar.orgreading.ac.uk This potent inhibition of c-Met kinase likely contributes significantly to the observed cytotoxicity in c-Met dependent cancer cell lines like HepG2.

EGFRWT and EGFRT790M: The epidermal growth factor receptor (EGFR) is another critical oncogenic target. Some triazine-based derivatives have been investigated as inhibitors of both the wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to EGFR inhibitors. While specific data for direct analogues of 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol is limited in the provided search results, related heterocyclic compounds containing triazole and triazine scaffolds have shown potent inhibitory activity against both EGFRWT and EGFRT790M.

Leucyl-tRNA Synthetase (LeuRS): Aminoacyl-tRNA synthetases are essential for protein synthesis, making them attractive targets for antimicrobial and anticancer agents. Research has identified inhibitors of Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS) among derivatives of 5-phenylamino-2H- semanticscholar.orgnih.govtriazin-3-one. The most active compounds in this class inhibited M. tuberculosis LeuRS with IC₅₀ values of 7.2 µM and 7.6 µM. While these are not direct analogues of the subject phenol (B47542) compound, this demonstrates the potential for the broader 1,2,4-triazine (B1199460) scaffold to target LeuRS.

DNA Synthesis: The mechanism of action for some triazine-containing compounds has been linked to the disruption of DNA synthesis pathways. For example, certain furan-containing triazine derivatives are thought to interact with bacterial enzymes or DNA synthesis pathways. However, specific studies detailing the inhibition of DNA synthesis as the primary anticancer mechanism for 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol analogues were not prominent in the search results.

The table below presents the inhibitory activity against specific oncogenic targets.

CompoundTargetIC₅₀ (µM)
12g c-Met Kinase0.052
Crizotinib (standard)c-Met Kinase0.012
5-(5-chloro-2-hydroxy-phenylamino)-2H- semanticscholar.orgnih.govtriazin-3-oneM. tuberculosis LeuRS7.2
5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- semanticscholar.orgnih.govtriazin-3-oneM. tuberculosis LeuRS7.6

Antiangiogenic Properties of Selected Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While direct evidence for the antiangiogenic properties of 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol analogues is not extensively detailed in the provided search results, research into structurally related heterocyclic compounds suggests potential in this area. A study on a novel series of thiadiazole pyridazine (B1198779) compounds, which share some structural similarities with triazines, led to the discovery of potent anti-angiogenic activity. nih.gov These compounds were identified through screening for inhibitors of microvessel growth in vitro using the rat aortic ring assay and demonstrated both in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds, including amino-triazinyl-phenol derivatives, may warrant investigation for their antiangiogenic potential.

Adenosine (B11128) Receptor Antagonism, Particularly A₂A Receptor Selectivity

Beyond their anticancer effects, amino-triazinyl-phenol analogues have been extensively studied as antagonists of adenosine receptors, with a particular focus on the A₂A subtype. The A₂A adenosine receptor (A₂AAR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, and its antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com

The triazolotriazine scaffold, which is closely related to the amino-triazinyl-phenol core, has been identified as a key pharmacophore for A₂AAR antagonism. A well-known example is ZM241385 (4-{2-[(7-amino-2-furan-2-yl semanticscholar.orgnih.govtriazolo[1,5-a] semanticscholar.orgmdpi.comnih.govtriazin-5-yl)amino]ethyl}phenol), which is a potent and selective A₂AAR antagonist. mdpi.com The structural similarities between ZM241385 and the 4-(3-Amino- semanticscholar.orgnih.govtriazin-5-yl)-phenol scaffold highlight the potential of these compounds to act as A₂AAR antagonists.

Ligand Binding Affinity Studies and Radioligand Characterization

The affinity of these compounds for adenosine receptors is typically determined through radioligand binding assays. These studies often utilize membranes from cells engineered to express specific human adenosine receptor subtypes (e.g., A₁, A₂A, A₂B, A₃).

A common radioligand used for characterizing A₂AAR antagonists is [³H]-ZM241385. In displacement experiments, the ability of novel compounds to compete with the binding of this radioligand to the A₂A receptor is measured, allowing for the determination of their binding affinity (Ki). For instance, studies on novel triazolotriazine and purine (B94841) derivatives have used this method to establish their high affinity for the A₂AAR, often in the low nanomolar range. mdpi.comnih.gov

The compound ZM241385, which contains a triazolotriazine core, binds to the A₂AAR with high affinity, exhibiting a Ki value of 1.6 nM. mdpi.com Its phenolic side chain can also be radioiodinated to create a high-affinity radioligand for A₂AAR studies.

Functional Assays Demonstrating Receptor Antagonism

Functional assays are crucial to confirm that a compound not only binds to the receptor but also blocks its activation by an agonist. Since the A₂AAR is coupled to a G stimulatory protein (Gs), its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, functional antagonism can be demonstrated by a compound's ability to inhibit the agonist-induced production of cAMP.

The GloSensor™ cAMP assay is a common non-radioactive method used for this purpose. nih.govmdpi.com In this assay, cells expressing the A₂AAR are stimulated with an agonist like NECA (5'-N-Ethylcarboxamidoadenosine) in the presence of varying concentrations of the antagonist compound. The antagonist's ability to reduce the NECA-stimulated cAMP production is then measured to determine its functional potency (IC₅₀). Studies on various adenine (B156593) and triazolotriazine derivatives have successfully used this assay to confirm their A₂AAR antagonist activity. nih.govmdpi.com

Another functional assay involves measuring changes in cell morphology in real-time using an impedance-based system. The addition of an A₂AAR agonist to cells expressing the receptor causes a change in cell impedance, and an antagonist can block this effect. nih.gov

Anti-inflammatory and Analgesic Efficacy in Relevant Models

Derivatives of 1,2,4-triazine have been the subject of investigation for their potential therapeutic effects, including anti-inflammatory and analgesic properties. nih.gov Studies utilizing various animal models have demonstrated the efficacy of certain amino-triazinyl-phenol analogues in reducing inflammation and alleviating pain.

In a study evaluating novel N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govnih.gov-triazin-3-yl] hydrazines and related derivatives, several compounds exhibited notable analgesic and anti-inflammatory activities. nih.gov For instance, in the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, compound 4f showed the highest efficacy. nih.gov Another compound, 6d , was identified as having a dual analgesic-anti-inflammatory effect without causing ulcerogenicity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The analgesic effects of triazine derivatives have been further explored in models of chemically induced pain. bibliotekanauki.pl In the phenylbenzoquinone-induced writhing test in mice, which assesses peripheral analgesic activity, tested compounds significantly decreased the number of writhings, indicating a reduction in pain response. bibliotekanauki.pl Similarly, in the formalin test, which models both acute and chronic inflammatory pain, certain triazine derivatives showed antinociceptive effects in both phases of the test. koreamed.org The hot plate test, a model for centrally mediated analgesia, also confirmed the antinociceptive properties of some vanillin-triazine derivatives. koreamed.orgzsmu.edu.ua

The research suggests that the 1,2,4-triazine core is a valuable scaffold for developing new agents with dual anti-inflammatory and analgesic properties. nih.govkoreamed.org

Table 1: Analgesic and Anti-inflammatory Activity of Selected Triazine Derivatives

Compound Test Model Activity Reference
4f Carrageenan-induced paw edema Highest anti-inflammatory activity nih.gov
4g Not specified Pronounced analgesic activity nih.gov
6d Not specified Dual analgesic-anti-inflammatory effect nih.gov
Compound 1 Carrageenan-induced paw edema Inhibited edema by 64.0% at 3 hours bibliotekanauki.pl
Compound 2 Carrageenan-induced paw edema Inhibited edema by 44.8% at 3 hours bibliotekanauki.pl
5d, 10a, 10e Formalin test (acute phase) Antinociceptive effect koreamed.org
5c, 5d, 10a, 10b, 10e Formalin test (chronic phase) Antinociceptive effect koreamed.org
5c, 5d, 10a Hot plate test Antinociceptive effect koreamed.org
4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione Hot plate test 127.78% analgesic activity vs. control zsmu.edu.ua

Antioxidant Activity Evaluation

The antioxidant potential of 1,3,5-triazine (B166579) analogues incorporating phenol and other structural motifs has been a significant area of research. nih.govsemanticscholar.orgnih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. semanticscholar.org Phenolic compounds are a major class of antioxidants, and their inclusion in triazine structures has led to the development of potent radical scavengers. nih.govsemanticscholar.org

The antioxidant activity of these compounds is often evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, which measures the ability of a compound to scavenge the ABTS radical cation. nih.govsemanticscholar.org In one study, a series of 1,3,5-triazine analogues were synthesized and tested for their radical scavenging activity, with Trolox and ascorbic acid used as standards. nih.gov

Several of the tested compounds demonstrated excellent antioxidative properties. nih.gov Notably, after 60 minutes, compounds 5, 6, 13, and 25 exhibited inhibition percentages (73.44–87.09%) nearly double that of the standards, Trolox (41.49%) and ascorbic acid (31.07%). nih.govnih.gov The half-maximal effective concentration (EC50) values for these compounds (17.16–27.78 μM) were approximately five times lower than those of the standards, indicating significantly higher potency. nih.govsemanticscholar.orgnih.gov These findings suggest that 1,3,5-triazine analogues containing a phenol moiety hold considerable potential in addressing conditions related to oxidative stress. nih.govsemanticscholar.org

Further studies on different series of 1,2,4-triazin-5-one derivatives also confirmed antioxidant capabilities, with some compounds showing activity twice that of ascorbic acid. pensoft.net The evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay also identified compounds with potent antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of Selected 1,3,5-Triazine Analogues (ABTS Assay)

Compound % Inhibition (at 60 min) EC50 (µM at 60 min) Reference
5 73.44 - 87.09 17.16 - 27.78 nih.govnih.gov
6 73.44 - 87.09 17.16 - 27.78 nih.govnih.gov
13 73.44 - 87.09 17.16 - 27.78 nih.govnih.gov
25 73.44 - 87.09 17.16 - 27.78 nih.govnih.gov
Trolox (Standard) 41.49 178.33 nih.govnih.gov
Ascorbic Acid (Standard) 31.07 147.47 nih.govnih.gov

Modulation of Multidrug Resistance (MDR) Efflux Pumps (e.g., P-glycoprotein, MRP1/2)

Multidrug resistance (MDR) is a primary challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRP1/2). reading.ac.uk These efflux pumps actively transport a wide range of cytotoxic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Triazine derivatives have emerged as a class of compounds capable of modulating MDR. nih.gov

A study involving a series of 70 triazine derivatives identified several potent MDR modulators in DC-3F/AD and KB-A1 tumor cells. nih.gov One compound in particular, designated 16 (S9788) , demonstrated high MDR-reversing properties, being 300-fold more potent than the reference modulator verapamil (B1683045) in DC-3F/AD cells at a 5 µM concentration. nih.gov The mechanism of action for these compounds appears to be the inhibition of P-glycoprotein-catalyzed drug efflux, as evidenced by a strong accumulation of the chemotherapy drug adriamycin within the resistant cells. nih.gov

Table 3: MDR Modulating Activity of Selected Triazine Derivatives

Compound Cell Line(s) Target Pump(s) Key Finding Reference
16 (S9788) DC-3F/AD, KB-A1 P-glycoprotein (P-gp) 300-fold more potent than verapamil in DC-3F/AD cells. nih.gov
12g HepG2, BxPC3 P-gp (MDR1), MRP1/2 Inhibited pumps at low µM concentrations (3 µM for MDR1, 0.3 µM for MRP1/2). reading.ac.uk

Exploration of Other Biological Activities (e.g., Antiviral, Anticonvulsant)

Beyond their anti-inflammatory and MDR-modulating effects, amino-triazinyl-phenol analogues and related triazine derivatives have been investigated for a range of other biological activities, notably as antiviral and anticonvulsant agents.

Antiviral Activity The 1,3,5-triazine scaffold is recognized for its potential in developing compounds with diverse biological activities, including antiviral properties. mdpi.com Research into 1,3,5-triazine derivatives containing a piperazine (B1678402) structure has identified compounds with potent activity against Potato Virus Y (PVY), a significant plant pathogen. mdpi.com In one study, the synthesized compound C35 showed curative (53.3%), protective (56.9%), and inactivation (85.8%) activities superior to the reference agent moroxydine (B1676750) hydrochloride. mdpi.com

Anticonvulsant Activity The 1,2,4-triazole (B32235) ring, often incorporated into larger structures with triazines, is present in compounds with potential to prevent seizures. biomedpharmajournal.org Several studies have synthesized and evaluated triazole and triazine derivatives for their ability to protect against chemically induced convulsions in animal models.

In one such study, novel 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives were tested for their capacity to protect mice against pentylenetetrazole (PTZ)-induced convulsions. nih.govnih.gov Compound 3 (3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole) showed potent anticonvulsant activity, with an ED50 of 1.4 mg/kg, which is comparable to the reference drug diazepam (ED50 = 1.2 mg/kg). nih.govnih.gov Another investigation focused on 4-(6-phenyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govreading.ac.ukthiadiazin-3-yl)-aniline, which demonstrated carbamazepine-like activity in PTZ, isoniazid, and bicuculline-induced convulsion models. biomedpharmajournal.org These findings highlight the potential of the triazine and triazole scaffolds in the development of new antiepileptic agents. biomedpharmajournal.orgnih.govmdpi.com

Table 4: Anticonvulsant Activity of Selected Triazole/Triazine Derivatives

Compound Test Model ED50 (mg/kg) Reference
Compound 3 PTZ-induced convulsions (mice) 1.4 nih.govnih.gov
Diazepam (Reference) PTZ-induced convulsions (mice) 1.2 nih.govnih.gov
Compound 4 PTZ-induced convulsions (mice) 85.6 nih.gov

Investigation of Species Selectivity in Biological Assays

An important aspect of drug development is understanding the selectivity of a compound, which can relate to its specific molecular target or its differential effects between species or between healthy and diseased cells.

In the context of MDR modulation, the triazolotriazine derivative 12g has demonstrated notable selectivity. reading.ac.uk While it effectively inhibited P-gp and MRP1/2 efflux pumps in cancerous HepG2 and BxPC3 cells at low micromolar concentrations, it did not inhibit these pumps in noncancerous H69 cholangiocyte cells until much higher concentrations were reached (30 µM and 60 µM, respectively). reading.ac.uk This suggests that cancerous cells are more susceptible to the effects of 12g than normal cells, indicating a favorable selectivity profile for an anticancer agent. reading.ac.uk

Selectivity has also been a key consideration for triazine derivatives targeting specific receptors. The compound ZM241385, chemically known as 4-(2-[7-amino-2-{2-furyl}{1,2,4}triazolo{2,3-a}{1,3,5}triazin-5-yl-amino]ethyl)phenol , is a highly selective antagonist for the A2a adenosine receptor. nih.govnih.gov In radioligand binding assays, it showed 500–1000-fold selectivity for A2a receptors over A1 receptors and 500,000-fold selectivity over A3 receptors. nih.gov Furthermore, experiments using recombinant rat receptors expressed in CHO cells showed high-affinity binding to the A2a receptor, with no specific binding detected in cells expressing rat A1, A2b, or A3 receptors. nih.govnih.gov This high degree of selectivity within a given species makes it a valuable tool for studying the specific functions of the A2a receptor. nih.gov

Mechanistic Elucidation of Biological Effects of Amino Triazinyl Phenol Derivatives

Identification and Validation of Molecular Targets

The biological effects of amino-triazinyl-phenol derivatives are rooted in their ability to bind to and modulate the activity of specific protein targets. Research has identified several key enzymes and receptors as primary molecular targets for various analogues within this chemical family.

c-Met: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a significant target for this class of compounds. A derivative, 4-(3-((Pyridin-4-ylmethyl)amino)- nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtriazin-6-yl)phenol (Compound 12g), has been identified as a highly potent c-Met kinase inhibitor, exhibiting an IC50 value of 0.052 µM. reading.ac.uk This inhibitory activity is comparable to or greater than that of established inhibitors like crizotinib (B193316). reading.ac.uk The interaction involves key hydrogen bonds and pi-pi stacking within the kinase's active site, validating c-Met as a direct target. reading.ac.uk

ADORA2A: The Adenosine (B11128) A2A receptor (ADORA2A), a G protein-coupled receptor, is another validated target. The derivative 4-{2-[(7-amino-2-furan-2-yl nih.govnih.govnih.govtriazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-5-yl)amino]ethyl}phenol, also known as ZM241385, is a potent and highly selective A2A antagonist. nih.govnih.govrndsystems.com Radioligand binding assays have demonstrated its high affinity for the receptor, with Kd values in the low nanomolar range for both native and recombinant A2A receptors. nih.gov Its selectivity is notable, as it shows no significant binding to A1, A2b, or A3 adenosine receptors at concentrations effective for A2A antagonism. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target for various triazine derivatives. researchgate.net Although not direct derivatives of the core phenol (B47542) compound, related 1,3,5-triazine (B166579) structures show potent EGFR tyrosine kinase (EGFR-TK) inhibition. For instance, one derivative (Compound 1d) demonstrated an inhibitory constant (Ki) of 0.44 nM against EGFR-TK. nih.gov Another compound (4f) exhibited an IC50 value of 61 nM for EGFR inhibition. nih.gov Molecular docking studies suggest these compounds interact with key catalytic residues in the ATP-binding site of EGFR, including Asn818, Lys721, and Met742. nih.gov

sEH: A triazine derivative, N-((4-cyano-2-(trifluoromethyl)phenyl)methyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide (GSK2256294A), has been identified as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of eicosanoids that regulate inflammation and blood pressure. The compound demonstrated effective inhibition of sEH activity in vitro in human, rat, and mouse whole blood. nih.gov

Inhibitory Activity of Amino-Triazinyl-Phenol Derivatives on Molecular Targets
Derivative CompoundMolecular TargetInhibitory Potency
Compound 12gc-MetIC50 = 0.052 µM reading.ac.uk
ZM241385ADORA2AKd = 1.39 nM nih.gov
Compound 1dEGFRKi = 0.44 nM nih.gov
Compound 4fEGFRIC50 = 61 nM nih.gov
GSK2256294AsEHData not specified nih.gov

Analysis of Intracellular Signaling Pathway Modulation

Inhibition of molecular targets by amino-triazinyl-phenol derivatives triggers downstream effects on intracellular signaling cascades, profoundly influencing cell fate. Key modulated pathways include those governing apoptosis and cell survival.

Caspase Pathways: Several studies have confirmed that these derivatives can induce apoptosis through the activation of caspase-dependent pathways. For example, certain 1,2,4-triazinone derivatives were found to induce apoptosis in MCF-7 breast cancer cells by significantly increasing the levels of caspases 3 and 7, which are key executioner caspases. nih.gov Another s-triazine derivative (Compound 4f) was shown to upregulate the expression of initiator caspases (caspase-8 and -9) as well as the executioner caspase-3 in HCT-116 cells. nih.gov This demonstrates a clear mechanism of inducing programmed cell death through both extrinsic and intrinsic apoptotic pathways.

p53 Modulation: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its pathway is frequently modulated by these compounds. Studies on 1,2,4-triazinone derivatives showed an upregulation of p53 protein expression, which correlated with an increased Bax/Bcl-2 ratio—a key indicator of mitochondrial-mediated apoptosis. nih.gov Similarly, Compound 4f was also found to upregulate p53 expression, contributing to its pro-apoptotic effects. nih.gov While the direct effect on p53 ubiquitination by these specific phenol derivatives is not fully detailed, the observed stabilization and upregulation of p53 suggest an interference with its degradation, a process often mediated by E3 ligases like MDM2. nih.gov

Cellular Response Studies

The modulation of molecular targets and signaling pathways by amino-triazinyl-phenol derivatives culminates in distinct and measurable cellular responses, most notably the inhibition of cancer cell proliferation and survival.

Cell Growth Inhibition: These compounds consistently demonstrate potent antiproliferative activity across a wide range of human cancer cell lines. The efficacy, measured by IC50 values, varies depending on the specific derivative and the cancer cell type. For instance, Compound 12g, a c-Met inhibitor, showed potent activity against hepatocellular carcinoma (HepG2) with an IC50 of 3.06 µM and was also effective against breast (MDA-MB-231), colon (HT-29), and other cancer cell lines. reading.ac.uk Other triazine derivatives have shown high cytotoxicity against colon cancer lines like DLD-1 and HT-29, and breast cancer lines such as MCF-7. nih.govresearchgate.netresearchgate.net

Cell Growth Inhibition (IC50) by Amino-Triazinyl-Phenol Derivatives
Derivative CompoundCell LineCancer TypeIC50 Value (µM)
Compound 12g reading.ac.ukHepG2Hepatocellular Carcinoma3.06
MDA-MB-231Breast Cancer>11.35
MCF7Breast Cancer>15.5
HT-29Colorectal Cancer9.6
Triazine-hydrazone derivative researchgate.netMCF-7Breast Cancer1.01
HCT-116Colorectal Cancer0.97
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide mdpi.comPC-3Prostate CancerData not specified
HeLaCervical CancerData not specified

Colony Formation: Beyond inhibiting the growth of individual cells, triazine derivatives have been shown to suppress the clonogenic ability of cancer cells. This indicates an effect on the self-renewal capacity and long-term survival of tumor-initiating cells. Studies have demonstrated that various triazine analogues inhibit colony formation by 50% at concentrations ranging from 13.88 to 146.79 µM. nih.gov

Cell Cycle Perturbation: A key mechanism contributing to the antiproliferative effects of these compounds is their ability to disrupt the normal progression of the cell cycle. Flow cytometry analyses have revealed that different derivatives can induce cell cycle arrest at different phases. Some 1,2,4-triazinone derivatives cause a potent arrest at the G2/M phase in MCF-7 cells. nih.gov In contrast, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides were found to cause an accumulation of prostate (PC-3) and pancreatic (BxPC-3) cancer cells in the G0/G1 phase. mdpi.com This phase-specific arrest prevents cells from entering the DNA synthesis (S) or mitosis (M) phases, thereby halting proliferation.

Enzymatic Kinetics and Inhibition Mechanism Investigations

Understanding the precise mechanism of enzyme inhibition is crucial for rational drug design and optimization. Kinetic and structural studies have provided insights into how amino-triazinyl-phenol derivatives interact with their target enzymes.

The mode of inhibition can be competitive, non-competitive, or uncompetitive, which can be distinguished using kinetic analyses like Michaelis-Menten and Lineweaver-Burk plots. youtube.comyoutube.com For triazine derivatives targeting tyrosinase, kinetic data revealed a competitive inhibition mechanism. These compounds likely compete with the natural substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), for binding to the enzyme's active site. nih.gov

For kinase targets like c-Met and EGFR, the inhibition mechanism often involves direct competition with ATP at the enzyme's catalytic site. Molecular dynamics simulations for the c-Met inhibitor Compound 12g revealed key interactions that stabilize its binding in the active site. These include a hydrogen bond between the compound's pyridine (B92270) ring and the hinge region residue Met1160, and a pi-pi stacking interaction between the triazolotriazine core and Tyr1230. reading.ac.uk Similarly, EGFR inhibitors from the 1,3,5-triazine class are understood to bind within the hydrophobic pocket of the ATP binding site. mdpi.com These detailed interaction maps provide a structural basis for the potent and selective inhibition observed, confirming a competitive mechanism of action for these kinase inhibitors.

Structure Activity Relationship Sar Studies of Amino Triazinyl Phenol Derivatives

Influence of Substituents on the 1,2,4-Triazine (B1199460) Ring on Biological Activity

The 1,2,4-triazine ring is a core component of the "4-(3-Amino- nih.govacs.orgacs.orgtriazin-5-yl)-phenol" scaffold, and modifications to this ring system can significantly impact the compound's biological profile. The nature, size, and electronic properties of substituents at various positions on the triazine ring dictate the molecule's interaction with its biological target.

Research on related 3,5,6-trisubstituted 1,2,4-triazine derivatives has provided valuable insights into these structure-activity relationships. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, the substituents at the 5- and 6-positions of the triazine ring were found to be critical for activity. acs.orgresearchgate.net The initial hit compound in this series featured anisole (methoxy-phenyl) groups at both the 5- and 6-positions. acs.org

Subsequent modifications to these aryl groups revealed that electronic and steric factors play a crucial role. The introduction of halide substituents on these rings led to a decrease in activity that was dependent on the size of the halogen atom. acs.org This suggests that bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into the binding site of its target receptor.

In another study on 3-amino-1,2,4-triazine derivatives as pyruvate dehydrogenase kinase (PDK) inhibitors, the presence of a methoxyl group on an indole moiety attached to the triazine core was found to be important for inhibitory activity. mdpi.com Additionally, the introduction of a methyl group at the indole nitrogen atom also played a role in the kinase inhibition. mdpi.com

The development of more active and selective drugs often relies on designing chemical compounds based on a structure-activity relationship (SAR). mdpi.comnih.gov Modifying the structure and introducing new substituents makes it possible to obtain compounds with broad inhibitory activity on processes such as proliferation. mdpi.comnih.gov

Table 1: Influence of Substituents on the 1,2,4-Triazine Ring on GPR84 Antagonist Activity Data inferred from studies on 3,5,6-trisubstituted 1,2,4-triazine GPR84 antagonists.

Compound ID5-Position Substituent6-Position SubstituentpIC50 at human GPR84
1 4-Methoxyphenyl4-Methoxyphenyl7.1
2 PhenylPhenyl< 5.0
3 4-Fluorophenyl4-Fluorophenyl6.8
4 4-Chlorophenyl4-Chlorophenyl6.5
5 4-Bromophenyl4-Bromophenyl6.2
6 Pyridin-4-ylPyridin-4-yl5.9

These findings collectively indicate that the substituents on the 1,2,4-triazine ring are key determinants of biological activity, influencing factors such as binding affinity and receptor selectivity.

Role of the Phenolic Moiety and its Substitution Pattern on Efficacy and Selectivity

The phenolic moiety is another critical pharmacophoric element in the "4-(3-Amino- nih.govacs.orgacs.orgtriazin-5-yl)-phenol" structure. Phenolic hydroxyl groups are known to participate in hydrogen bonding interactions with biological targets and can also play a role in the compound's antioxidant properties.

The presence of a phenolic hydroxyl group is often associated with significant antioxidant activity. semanticscholar.org Phenolic compounds are considered one of the largest groups of antioxidants with high activity. semanticscholar.orgmdpi.com The antioxidant effect of natural phenols has been related to their ability to scavenge free radicals. researchgate.net The mechanism of this action often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby neutralizing it. mdpi.com

The substitution pattern on the phenolic ring also influences biological activity. The position of substituents can affect the electronic properties of the phenol (B47542) and its ability to interact with target molecules. In many classes of compounds, substituents at the ortho, meta, and para positions of a phenol ring can lead to varying biological effects. acs.org For instance, the hydroxyl group in phenols acts as an ortho and para director in electrophilic aromatic substitution reactions due to its ability to delocalize charge within the aromatic ring.

In the context of triazine derivatives, a study on 1,3,5-triazines showed that a 4-hydroxyaniline substituent resulted in selective inhibition of certain carbonic anhydrase isoforms. mdpi.com This highlights the importance of the hydroxyl group's position on the phenyl ring for achieving selectivity.

The number and position of hydroxyl groups on a phenolic ring can have a substantial impact on antioxidant activity. Generally, an increase in the number of hydroxyl groups can lead to enhanced antioxidant capacity. frontiersin.org The presence of a hydroxyl group in the ortho position can lead to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding, which in turn increases antioxidant activity. frontiersin.org

Table 2: General Influence of Phenolic Substitution on Biological Activity Illustrative examples based on general findings for phenolic compounds.

Substitution PatternGeneral Effect on ActivityRationale
Unsubstituted Phenol Baseline ActivityProvides a hydrogen bond donor and aromatic interactions.
Ortho-Substitution Can increase or decrease activityMay provide additional interactions or cause steric hindrance. Can stabilize phenoxyl radicals in antioxidant activity. frontiersin.org
Meta-Substitution Variable effectsInfluences electronic properties and potential for interactions.
Para-Substitution Often favorableCan extend the molecule to reach additional binding pockets without causing steric clashes at the point of connection.
Multiple Hydroxyl Groups Generally increases antioxidant activityMore sites for radical scavenging. frontiersin.org

These observations underscore the significance of the phenolic moiety and its substitution pattern in determining the efficacy and selectivity of amino-triazinyl-phenol derivatives.

Effect of Linking Groups Between the Phenol and Triazine Core (e.g., Ethyl Chains)

While the core structure of "4-(3-Amino- nih.govacs.orgacs.orgtriazin-5-yl)-phenol" features a direct linkage between the phenol and triazine rings, the introduction of a linking group can significantly alter the compound's properties. Linkers can provide conformational flexibility, modify the distance and orientation between the two key pharmacophoric groups, and influence physicochemical properties such as solubility and lipophilicity.

In a series of 1,3,5-triazine (B166579) derivatives designed as 5-HT7 receptor ligands, the linker between the triazine core and an aromatic system was found to have a significant effect on biological activity. nih.gov For some classes of 1,3,5-triazine-based compounds, a linker of two or three atoms between the triazine core and an aromatic system was found to be crucial for activity. nih.gov

The introduction of a linker can also impact the synthetic accessibility of the target compounds. For example, the synthesis of certain 3,5,6-trisubstituted 1,2,4-triazines can be achieved through the condensation of a 1,2-dicarbonyl with a corresponding acid hydrazide. acs.org The nature of the groups attached to these precursors, which may include linkers, will influence the reaction's outcome.

Elucidation of Pharmacophore Features Essential for Desired Biological Responses

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. The elucidation of these features is a key step in understanding the SAR of a compound series and in designing new, more potent molecules. For amino-triazinyl-phenol derivatives, the essential pharmacophoric features can be inferred from their chemical structure and the known interactions of similar compounds with their biological targets.

For kinase inhibitors, which represent a common target for triazine-based compounds, typical pharmacophore models include a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic and aromatic features. nih.gov The 3-amino group on the triazine ring of "4-(3-Amino- nih.govacs.orgacs.orgtriazin-5-yl)-phenol" can act as a hydrogen bond donor, while the nitrogen atoms within the triazine ring can act as hydrogen bond acceptors. The phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor. The phenyl and triazine rings themselves provide aromatic and hydrophobic features that can engage in van der Waals and pi-stacking interactions with the target protein. nih.gov

Pharmacophore models can be developed using computational methods based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). mdpi.com These models can then be used to virtually screen large compound libraries to identify new potential inhibitors. mdpi.com

The key pharmacophoric features for a typical kinase inhibitor often include:

Hydrogen Bond Acceptors: These are crucial for anchoring the inhibitor in the ATP-binding site, often by interacting with the hinge region of the kinase.

Hydrogen Bond Donors: These also contribute to the binding affinity and selectivity by forming specific interactions with amino acid residues in the active site.

Hydrophobic/Aromatic Regions: These features are important for occupying hydrophobic pockets within the binding site, which can enhance potency and selectivity.

For "4-(3-Amino- nih.govacs.orgacs.orgtriazin-5-yl)-phenol," the essential pharmacophore features likely include the hydrogen-bonding capabilities of the amino and hydroxyl groups, as well as the aromatic nature of the phenyl and triazine rings.

Correlation of Lipophilicity (Log P) with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient between n-octanol and water (Log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It plays a significant role in a compound's ability to cross biological membranes and reach its target.

There is often a correlation between the lipophilicity of a series of compounds and their biological activity. This relationship can be linear or, more commonly, parabolic, where there is an optimal Log P value for maximal activity. researchgate.net If a compound is too hydrophilic (low Log P), it may have difficulty crossing cell membranes. Conversely, if it is too lipophilic (high Log P), it may be poorly soluble in aqueous media, bind non-specifically to proteins and lipids, and be rapidly metabolized.

Quantitative structure-activity relationship (QSAR) studies are often employed to model the relationship between physicochemical descriptors, such as Log P, and biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the design of analogs with improved properties. mdpi.com

For a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, principal component analysis indicated that compounds with the best anti-inflammatory and antioxidant activities were correlated with medium values of lipophilicity parameters. acs.org This suggests that a balance in lipophilicity is necessary for optimal biological response in that particular compound class.

The lipophilicity of amino-triazinyl-phenol derivatives can be modulated by introducing or modifying substituents on the triazine and phenol rings. For example, the addition of alkyl or halogen groups will generally increase lipophilicity, while the addition of polar groups like hydroxyl or carboxyl groups will decrease it. A careful balance of these features is necessary to achieve the desired biological activity and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling of Amino Triazinyl Phenol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands, such as amino-triazinyl-phenol derivatives, within the active site of a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Key Interacting Residues

Docking simulations are crucial for visualizing how amino-triazinyl-phenol derivatives fit into the binding pocket of a target protein and for identifying the specific amino acid residues that are key for the interaction. Studies on structurally related 3-amino-1,2,4-triazine scaffolds have successfully predicted their binding modes in various protein targets, including kinases and oxidoreductases. nih.govnih.govnih.gov

For instance, when targeting protein kinases, the triazine core often acts as a hinge-binder. nih.gov Docking studies have shown that the nitrogen atoms of the triazine ring can form crucial hydrogen bonds with the backbone amide groups of residues in the hinge region of the kinase. nih.gov In a study on Fyn kinase inhibitors, the 3-amino-1,2,4-triazin-5(2H)-one core was observed forming two stable hydrogen bonds with the backbone nitrogen of Met345 and the backbone oxygen of Glu343 in the hinge region. nih.gov The amino group at the 3-position can form an additional hydrogen bond with residues like Thr342, while the phenol (B47542) group can engage in interactions with other residues such as Val285 and Ala407, further stabilizing the complex. nih.gov

Similarly, in studies targeting human D-amino acid oxidase (h-DAAO), docking simulations identified key interactions between 1,2,4-triazine (B1199460) derivatives and residues like Gly313, Arg283, Tyr224, and Tyr228. nih.govnih.gov These interactions typically involve a network of hydrogen bonds and hydrophobic contacts that are essential for the stability of the ligand-protein complex. nih.govnih.gov The phenol moiety is often predicted to form hydrogen bonds or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding site. nih.gov

The table below summarizes key interacting residues identified through docking studies for triazine derivatives with various protein targets.

Target ProteinKey Interacting ResiduesType of Interaction
Fyn KinaseMet345, Glu343, Thr342Hydrogen Bonding
h-DAAOGly313, Arg283, Tyr224, Tyr228Hydrogen Bonding, Hydrophobic
PDK1N/AATP-binding site interaction
5-HT7 ReceptorGlu366, Asp162, Trp340, Phe343Hydrogen Bonding, π-π Stacking

Estimation of Binding Affinities and Scoring Functions

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is often expressed as a scoring function value. These scoring functions use various algorithms to approximate the free energy of binding (ΔG_binding), with lower scores typically indicating a more favorable interaction. These predicted affinities help in prioritizing compounds for synthesis and biological testing.

Different docking programs use distinct scoring functions, leading to variations in predicted binding energies. For example, studies using AutoDock Vina report binding energies in kcal/mol. mdpi.com Research on related heterocyclic compounds targeting carbonic anhydrase II has reported binding scores of -8.0 and -8.4 kcal/mol for potent inhibitors. ekb.eg These scores correlate with the experimentally determined inhibitory concentrations (IC50 values), validating the docking protocol. nih.gov

While scoring functions provide a valuable estimation, their accuracy can be limited. Therefore, results are often complemented by more rigorous computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations or validated through experimental assays. ekb.eg The ultimate goal is to establish a reliable correlation between the calculated scores and the experimental biological activity, which can then be used to screen virtual libraries of amino-triazinyl-phenol derivatives to identify novel, high-affinity ligands.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 4-(3-Amino- nih.govrsc.orgnih.govtriazin-5-yl)-phenol. irjweb.comirjweb.com These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions with biological targets.

By solving the Schrödinger equation (or its DFT equivalent), researchers can calculate a variety of molecular properties and reactivity descriptors. colab.ws Commonly used methods include the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p). irjweb.comcolab.wsindexcopernicus.com

Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive and polarizable. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. colab.wsbohrium.com This is invaluable for predicting sites of interaction, such as hydrogen bonding. bohrium.com

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, helping to identify reactive sites and atoms involved in electrostatic interactions. colab.ws

For amino-triazinyl-phenol derivatives, DFT calculations can reveal how different substituents on the phenol or triazine rings alter the electronic properties and, consequently, the biological activity of the molecule. colab.ws

The following table presents typical quantum chemical descriptors and their significance.

DescriptorSymbolSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
Energy GapΔEChemical reactivity and stability
Chemical HardnessηResistance to change in electron distribution
ElectronegativityχElectron-attracting power
Electrophilicity IndexωPropensity to accept electrons

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ekb.eg For amino-triazinyl-phenol derivatives, MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and the protein, and refine the understanding of the binding interactions. nih.govnih.gov

Starting from the complex generated by molecular docking, an MD simulation is run for a specific duration (typically nanoseconds). nih.govekb.eg The trajectory of the simulation is then analyzed to evaluate several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, fluctuating RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound in the active site. nih.govmdpi.com For example, stable complexes often exhibit RMSD values fluctuating around 1.5 to 2.5 Å. ekb.eg

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. High fluctuations in residues within the binding site can indicate their importance in accommodating the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Interactions that are maintained for a high percentage of the simulation time are considered crucial for stable binding. nih.gov

Binding Free Energy Calculations: Methods like MM-PBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from docking. ekb.eg

MD simulations have been instrumental in validating the binding modes of 1,2,4-triazine inhibitors. nih.govrsc.orgnih.gov They confirm the stability of crucial hydrogen bonds and hydrophobic interactions, providing a more realistic and dynamic picture of the ligand-receptor complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For amino-triazinyl-phenol derivatives, QSAR models can predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process. rsc.orgnih.gov

The development of a QSAR model involves several steps:

Data Set: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govrsc.org A robust model will have high values for these parameters.

For 1,2,4-triazine derivatives, both 2D- and 3D-QSAR studies have been successfully applied. nih.govrsc.orgnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govrsc.orgmdpi.com These methods generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, CoMFA and CoMSIA models for 1,2,4-triazine-based h-DAAO inhibitors have achieved high predictive accuracy with q² values of 0.613-0.669 and r² values of 0.966-0.985. nih.govrsc.orgnih.gov Such models provide valuable guidance for designing new derivatives with enhanced potency. researchgate.net

The table below shows examples of statistical parameters for QSAR models developed for triazine derivatives.

QSAR ModelTargetq² (Cross-validated r²)r² (Non-cross-validated r²)
CoMFAh-DAAO Inhibitors0.6130.966
CoMSIAh-DAAO Inhibitors0.6690.985
CoMFAA549 Cancer Inhibitors0.700.92
CoMSIAA549 Cancer Inhibitors0.620.86

Future Research Directions and Potential Academic Applications

Rational Design and De Novo Synthesis of Novel Amino-Triazinyl-Phenol Analogues with Improved Potency and Selectivity

The rational design of new analogues based on the amino-triazinyl-phenol core is a primary avenue for future research. This approach leverages an understanding of structure-activity relationships (SAR) and protein-inhibitor interactions to guide the synthesis of compounds with enhanced biological activity and specificity.

Strategies for designing novel analogues include:

Scaffold Hopping and Pharmacophore Optimization : By analyzing the co-crystal structures of related triazine derivatives with their biological targets, such as Bruton's tyrosine kinase (BTK), researchers can identify key pharmacophoric features. researchgate.net This knowledge allows for the replacement of the core scaffold or modification of substituents to improve binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the amino, triazine, and phenol (B47542) components of the lead compound can elucidate which functional groups are critical for activity. For instance, studies on 1,3,5-triazine (B166579) derivatives targeting adenosine (B11128) receptors revealed that specific substitutions on the triazine ring significantly influenced binding affinity and selectivity for different receptor subtypes. mdpi.com

De Novo Synthesis : Advanced synthetic methodologies enable the creation of entirely new molecular entities. Synthetic pathways often involve the stepwise nucleophilic substitution on a triazine precursor, such as cyanuric chloride, followed by coupling reactions to introduce the phenolic moiety. mdpi.comnih.gov These methods allow for the creation of diverse libraries of compounds for screening.

The following table illustrates how modifications to a related 2-(p-phenol)-4-amino-1,3,5-triazine scaffold impacted binding affinity at human adenosine A1 and A3 receptors, demonstrating the principles of SAR.

Table 1: Structure-Activity Relationship of 2-(p-phenol)-4-amino-1,3,5-triazine Analogues at Adenosine Receptors

Compound ID Substitution on Amino Group Binding Affinity (Ki) at hA1 AR (nM) Binding Affinity (Ki) at hA3 AR (nM)
9a 3-Fluoro-4-methoxyaniline 139.0 55.5
9b 3,5-Dimethoxyaniline 69.7 >1000

Data sourced from MDPI mdpi.com

This data demonstrates that subtle changes, such as the position of methoxy (B1213986) groups on an aniline (B41778) substituent, can switch selectivity from the A3 receptor (Compound 9a) to the A1 receptor (Compound 9b). mdpi.com This highlights the potential for fine-tuning the pharmacological profile of amino-triazinyl-phenol derivatives through rational design.

Exploration of New Biological Targets and Therapeutic Areas for Amino-Triazinyl-Phenol Derivatives

The triazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, derivatives of the amino-triazinyl-phenol core hold potential across numerous therapeutic areas.

Potential biological targets and associated therapeutic applications include:

Kinase Inhibition : Triazine derivatives have been successfully developed as potent and selective kinase inhibitors. researchgate.net Notably, they have shown efficacy against Bruton's tyrosine kinase (BTK), a validated target for treating rheumatoid arthritis and B-cell malignancies. nih.gov The amino-triazinyl-phenol scaffold could be adapted to target other kinases implicated in cancer and inflammatory diseases.

Receptor Modulation : As demonstrated with adenosine receptors, these compounds can act as selective receptor ligands. mdpi.com This opens possibilities for developing agents targeting G-protein coupled receptors (GPCRs) or other receptor families involved in neurological, cardiovascular, or metabolic disorders.

Anticancer Agents : The 1,2,4-triazole (B32235) and 1,3,5-triazine cores are present in numerous compounds with demonstrated anticancer activity. nih.govnih.gov Potential mechanisms include the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in some tumors, or direct cytotoxic effects on cancer cell lines. researchgate.net

Antimicrobial and Antiparasitic Activity : The scaffold could be explored for developing new antibiotics or antiparasitic drugs. For example, related compounds have been investigated as antimycobacterial agents and for targeting Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.gov

The table below summarizes some of the potential biological targets for this class of compounds based on activities observed in structurally related molecules.

Table 2: Potential Biological Targets and Therapeutic Areas for Amino-Triazinyl-Phenol Derivatives

Potential Biological Target Potential Therapeutic Area
Bruton's Tyrosine Kinase (BTK) Rheumatoid Arthritis, Oncology researchgate.netnih.gov
Adenosine Receptors (A1, A3) Inflammation, Oncology, Cardiovascular Disease mdpi.com
Carbonic Anhydrases (e.g., hCA IX, XII) Oncology researchgate.net
D2, 5-HT1A, 5-HT2A Receptors Psychiatry (Antipsychotics) rsc.org
Trypanothione Reductase Infectious Disease (Chagas Disease) nih.gov
Various Bacterial/Fungal Enzymes Infectious Disease (Antimicrobial/Antifungal) mdpi.compreveda.sk

Development of Amino-Triazinyl-Phenol Derivatives as Chemical Probes and Research Tools (e.g., Radioligands)

Beyond therapeutic applications, highly potent and selective amino-triazinyl-phenol derivatives can be invaluable as chemical probes for basic research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

The development of these derivatives as research tools could involve:

Fluorescent Labeling : The phenol group can be functionalized with a fluorescent tag, allowing for the visualization of the target protein within cells or tissues using microscopy techniques.

Biotinylation : Attaching a biotin (B1667282) tag can facilitate the isolation and identification of the target protein from complex biological samples through affinity purification methods.

Development of Radioligands : For derivatives that exhibit high affinity and selectivity for a specific receptor, radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C) would create powerful research tools. These radioligands are essential for:

Receptor Binding Assays : Quantifying the affinity of other unlabeled compounds for the target receptor.

Autoradiography : Visualizing the distribution of the target receptor in tissue sections.

Positron Emission Tomography (PET) Imaging : In vivo imaging of the target receptor in the brain or other organs, which is crucial for drug development and understanding disease pathology.

The successful development of a selective BTK inhibitor or adenosine receptor ligand from this scaffold would make it a prime candidate for conversion into a radiolabeled probe to further study these important biological targets. mdpi.comresearchgate.net

Integration of High-Throughput Screening with Advanced Synthetic and Computational Methodologies

Future progress in exploring the potential of amino-triazinyl-phenol derivatives will be accelerated by the integration of modern drug discovery platforms. This synergistic approach combines computational design, large-scale synthesis, and rapid biological testing.

High-Throughput Screening (HTS) : HTS allows for the rapid screening of vast chemical libraries against a specific biological target. nuvisan.comnih.gov A library of diverse amino-triazinyl-phenol analogues could be synthesized and tested in miniaturized assays to identify initial "hit" compounds. enamine.net This is far more efficient than traditional low-throughput methods.

Advanced and Combinatorial Synthesis : Technologies that enable the rapid assembly of billions of new compounds ("REAL" technology) or the "one-bead one-compound" (OBOC) method can quickly generate the large and diverse libraries needed for HTS campaigns. enamine.netnih.gov This allows for a much broader exploration of the chemical space around the core scaffold.

Computational Chemistry : In silico methods play a critical role at all stages. Virtual screening can be used to computationally screen millions of virtual compounds to prioritize which ones to synthesize. nuvisan.com Molecular docking and molecular dynamics simulations can predict how analogues will bind to a target protein, helping to rationalize SAR data and guide the design of more potent compounds. researchgate.netmdpi.com

The integration of these methodologies creates a powerful cycle for drug discovery, as outlined in the table below.

Table 3: Integration of Modern Methodologies in Drug Discovery

Methodology Role in Discovery Pipeline Integration with Other Methods
Computational Chemistry Predicts binding, ADME properties; prioritizes compounds for synthesis. Guides the design of libraries for synthesis; helps interpret HTS results.
Advanced Synthesis Rapidly creates large, diverse libraries of physical compounds. Provides the chemical matter for HTS campaigns based on computational designs.
High-Throughput Screening (HTS) Tests thousands to millions of compounds to identify active "hits". Identifies leads from synthesized libraries; provides data for refining computational models.

By employing this integrated approach, researchers can efficiently navigate the vast chemical space of amino-triazinyl-phenol derivatives to discover novel and potent molecules for a wide range of academic and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-Amino-[1,2,4]triazin-5-yl)-phenol, and how can reaction parameters be optimized for higher yields?

  • Answer : The compound is typically synthesized via condensation reactions. For example, analogous triazine derivatives are prepared by reacting aldehyde precursors with amino-triazole intermediates under acidic or basic conditions. Ethanol or methanol as solvents, reflux temperatures (70–80°C), and catalysts like triethylamine enhance yields (up to 75%). Purification via recrystallization or column chromatography ensures purity (≥95%) .

Table 1 : Key Synthetic Parameters

ReactantsSolventCatalystTemperatureYield (%)
Aldehyde + AminotriazoleEthanolTriethylamine80°C70–75
Hydrazine derivativesDMFNone100°C60–65

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and triazole/amine groups (δ 5.5–6.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 245.1) .
  • HPLC : Validates purity (>98%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C-N: 1.34 Å) and torsion angles .

Q. How do functional groups in this compound influence its reactivity and derivatization?

  • Answer : The amino group (-NH2) enables nucleophilic substitution (e.g., acylation, alkylation), while the phenol moiety participates in hydrogen bonding and coordination chemistry. Thiol-containing analogs undergo disulfide formation, enhancing bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Answer : SHELXL refines high-resolution X-ray data by iteratively adjusting positional/thermal parameters. For twinned crystals, HKLF5 data integration and TWIN/BASF commands correct diffraction patterns. R-factors below 5% and electron density maps confirm atomic positions .

Q. What experimental strategies address discrepancies in reported biological activities of this compound?

  • Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., ZM241385 for adenosine A2A receptor binding) .
  • Purity Validation : HPLC and elemental analysis ensure >98% purity to exclude impurity-driven artifacts .
  • Dose-Response Curves : EC50/IC50 values derived from nonlinear regression (e.g., GraphPad Prism) minimize variability .

Q. What computational approaches predict the pharmacokinetic and target-binding properties of this compound?

  • Answer :

  • Molecular Docking (MOE/Glide) : Simulates binding to adenosine receptors, identifying key interactions (e.g., hydrogen bonds with His264) .
  • QSAR Models : Predict logP (1.8 ± 0.2) and polar surface area (85 Ų) to estimate blood-brain barrier permeability .
  • MD Simulations : Analyze stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Methodological Best Practices

  • Synthetic Optimization : Monitor reactions via TLC (silica gel, UV detection) and optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) .
  • Crystallography : Collect data at 100 K to minimize thermal motion; use Olex2 for structure visualization .
  • Binding Assays : Radiolabeled ligands (e.g., [3H]ZM241385) require low protein concentrations (0.2 µg/reaction) and Scatchard analysis for Kd determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.